molecular formula C14H12BrNO4S2 B6040202 methyl [(5E)-5-(3-bromo-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate CAS No. 6139-64-6

methyl [(5E)-5-(3-bromo-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B6040202
CAS No.: 6139-64-6
M. Wt: 402.3 g/mol
InChI Key: DNOZVUGWKUSSIX-IZZDOVSWSA-N
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Description

Methyl [(5E)-5-(3-bromo-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a rhodanine-based heterocyclic compound featuring a thiazolidinone core with a 3-bromo-4-methoxybenzylidene substituent at position 5 and a methyl acetate group at position 2. The E-configuration of the exocyclic double bond is critical for its stereoelectronic properties, which influence reactivity and biological activity. This compound is synthesized via Knoevenagel condensation between a rhodanine derivative and an appropriately substituted benzaldehyde, followed by esterification . Its structure is characterized by IR (C=O stretch at ~1730 cm⁻¹), NMR (distinct aromatic and ester proton signals), and mass spectrometry .

Properties

IUPAC Name

methyl 2-[(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4S2/c1-19-10-4-3-8(5-9(10)15)6-11-13(18)16(14(21)22-11)7-12(17)20-2/h3-6H,7H2,1-2H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOZVUGWKUSSIX-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362571
Record name ZINC01237709
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6139-64-6
Record name ZINC01237709
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(5E)-5-(3-bromo-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with thiazolidinone derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete condensation and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl [(5E)-5-(3-bromo-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxo derivatives of the thiazolidinone ring.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted benzylidene derivatives with various functional groups.

Scientific Research Applications

Methyl [(5E)-5-(3-bromo-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of methyl [(5E)-5-(3-bromo-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The bromomethoxybenzylidene moiety can enhance the compound’s binding affinity and specificity towards certain biological targets, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Structure and Activity

Compound Name Substituents on Benzylidene Ring Key Structural Features Biological Activity (Source)
Methyl [(5E)-5-(3-bromo-4-methoxybenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]acetate 3-Br, 4-OCH₃ Electron-withdrawing Br, electron-donating OCH₃ Not reported (inferred from analogs)
Ethyl 2-((E)-5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetate 4-OCH₃ (no Br) Lacks Br; ethyl ester Moderate antiproliferative activity (IC₅₀: 12–25 µM)
(5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one 5-Br, 2-OH Bromo and hydroxyl groups at different positions Antibacterial (Gram-positive bacteria)
(5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 2-OH (no Br or OCH₃) Hydroxyl group enhances solubility Antifungal (Candida spp.)
Methyl [3-(4-chlorophenyl)-2-hydrazinylidene-4-oxo-thiazolidin-5-ylidene]acetate 4-Cl on phenyl ring; hydrazinylidene Chloro substituent; hydrazine linker Anti-Toxoplasma gondii activity

Key Observations :

  • Bromo vs.
  • Methoxy vs. Hydroxy : Methoxy groups increase electron density on the aromatic ring, while hydroxyl groups enable hydrogen bonding, affecting solubility and target interactions .
  • Positional Effects : The 3-bromo-4-methoxy substitution (target compound) may optimize π-π stacking and halogen bonding compared to 5-bromo-2-hydroxy derivatives .

Ester vs. Acid Derivatives

Table 2: Impact of Ester/Acid Functional Groups

Compound Name Functional Group Solubility Bioactivity (Source)
Methyl [(5E)-5-(3-bromo-4-methoxybenzylidene)-...]acetate Methyl ester Low (lipophilic) Likely intracellular targeting
2-((E)-5-(4-Methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid Carboxylic acid High (polar) Enhanced antiproliferative activity
(5E)-3-Butyl-5-(3-ethyl-5-methoxybenzothiazolylidene)-2-thioxo-thiazolidin-4-one Butyl group Moderate Not reported

Key Observations :

  • Ester derivatives (e.g., methyl or ethyl) exhibit higher lipophilicity, favoring cellular uptake, while carboxylic acid derivatives improve water solubility and bioavailability .
  • The methyl ester in the target compound may act as a prodrug, hydrolyzing in vivo to the active acid form .

Table 3: Reported Activities of Analogous Compounds

Compound Type Activity Profile Mechanism (Inferred) Source
Indolylmethylene-thiazolidinones Antibacterial (MIC: 4–16 µg/mL) Disruption of bacterial cell membranes
5-(4-Hydroxy-3-methoxybenzylidene)-thiazolidinones Antifungal (IC₅₀: 8–12 µM) Inhibition of ergosterol synthesis
Hydrazinylidene-thiazolidinones Anti-T. gondii (EC₅₀: 2.5 µM) Interference with parasite replication
Bromo-substituted thiazolidinones Antiproliferative (IC₅₀: 10–15 µM) Caspase-3 activation

Key Observations :

  • Bromine and methoxy substituents synergize to enhance antiproliferative activity, as seen in bromo-hydroxy derivatives .
  • Antimicrobial activity correlates with electron-withdrawing groups (e.g., Br, Cl) that disrupt microbial enzyme function .

Characterization Data :

  • IR : C=O (1730 cm⁻¹), C=S (1250 cm⁻¹) .
  • ¹H NMR : δ 7.8–8.1 (benzylidene protons), δ 3.7 (OCH₃), δ 3.3 (ester CH₃) .
  • Melting Point : ~240–250°C (similar to bromo analogs ).

Biological Activity

Methyl [(5E)-5-(3-bromo-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a compound belonging to the thiazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

The compound's molecular formula is C13H12BrN2O3SC_{13}H_{12}BrN_2O_3S, and it has a molecular weight of approximately 360.21 g/mol. The structural features include a thiazolidinone core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of thiazolidinone derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundMIC (mg/mL)Target Bacteria
Compound A0.004Escherichia coli
Compound B0.015Staphylococcus aureus
This compoundTBDTBD
Ampicillin0.05Staphylococcus aureus

The minimum inhibitory concentration (MIC) for this compound is still under investigation but is expected to be competitive with existing antibiotics based on related compounds' performance .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been explored extensively. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through multiple pathways, including the inhibition of cell proliferation and induction of cell cycle arrest.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound against several human cancer cell lines:

Cell LineLC50 (µM)Mechanism of Action
U87 (Glioblastoma)200 ± 60Apoptosis induction
SK (Neuroblastoma)150 ± 45Cell cycle arrest
BE (Neuroblastoma)18.9Reactive oxygen species generation

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